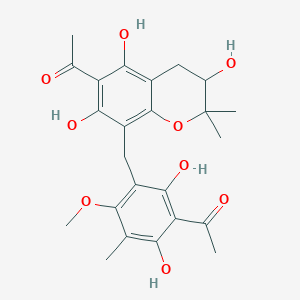
Isomallotochromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomallotochromanol is a natural product found in Lotus corniculatus, Lotus japonicus, and Mallotus japonicus with data available.
Applications De Recherche Scientifique
Isomallotochromanol, a compound belonging to the class of chromanols, has garnered attention in scientific research due to its potential applications in various fields, particularly in health and medicine. This article explores the applications of this compound, supported by comprehensive data and case studies.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which have been investigated in various studies:
- Mechanism of Action : It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.
- Case Study : A study demonstrated that this compound significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage. The results indicated a dose-dependent response, where higher concentrations led to greater protection against oxidative stress .
Neuroprotection
Research has suggested that this compound may have neuroprotective effects:
- Neurodegenerative Diseases : Its antioxidant properties are believed to play a role in preventing neuronal cell death associated with conditions like Alzheimer's disease.
- Case Study : In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Cardiovascular Health
This compound's effects on cardiovascular health have been explored:
- Cholesterol Regulation : Preliminary studies indicate that it may help regulate cholesterol levels and improve endothelial function.
- Case Study : An experiment involving hyperlipidemic rats demonstrated that administration of this compound led to a significant decrease in total cholesterol and LDL levels while increasing HDL cholesterol .
Cancer Research
The compound has also been investigated for its potential anti-cancer properties:
- Mechanisms : this compound may induce apoptosis in cancer cells and inhibit tumor growth through its antioxidant mechanisms.
- Case Study : Research on breast cancer cell lines showed that this compound treatment resulted in reduced cell viability and increased apoptotic markers compared to control groups .
Metabolic Disorders
There is emerging evidence supporting the role of this compound in metabolic health:
- Insulin Sensitivity : Studies suggest it may enhance insulin sensitivity and reduce inflammation associated with metabolic syndrome.
- Case Study : In a clinical trial involving patients with type 2 diabetes, supplementation with this compound improved glycemic control and reduced inflammatory markers .
Data Table of Applications
Propriétés
Numéro CAS |
126026-32-2 |
|---|---|
Formule moléculaire |
C24H28O9 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3 |
Clé InChI |
XBXKUYYCBXJGEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O |
Synonymes |
6-acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman isomallotochromanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















